Dibutyryl cAMP;DBcAMP

Cell Signaling Neuroscience Oncology

For researchers requiring sustained, physiological cAMP pathway activation, Dibutyryl cAMP (DBcAMP) is the superior choice. Unlike acute-acting analogs (e.g., 8-CPT-cAMP), its N6- and 2'-O-butyryl modifications provide enhanced lipophilicity and phosphodiesterase resistance, enabling stable, long-term intracellular elevation of cAMP. This balanced profile is ideal for chronic (24-72h) neuronal or hepatocyte differentiation studies. It serves as an essential reference standard for evaluating novel-generation cAMP analogs. Procure high-purity (≥97% HPLC) DBcAMP to ensure lot-to-lot consistency and reproducible results in your critical long-term culture and anti-inflammatory (TNF-α inhibition, IC50 28.9 µM) assays.

Molecular Formula C36H54CaN10O12P2
Molecular Weight 920.9 g/mol
Cat. No. B7947155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyryl cAMP;DBcAMP
Molecular FormulaC36H54CaN10O12P2
Molecular Weight920.9 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2]
InChIInChI=1S/2C18H28N5O6P.Ca/c2*1-3-5-7-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26-8-6-4-2)14-12(28-18)9-27-30(24,25)29-14;/h2*10-12,14-15,18H,3-9H2,1-2H3,(H,24,25)(H,19,20,21);/q;;+2/p-2/t2*12-,14-,15-,18-;/m11./s1
InChIKeyJCVFMOFYPMQNAU-UXYIIXGMSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyryl cAMP (DBcAMP) as a Cell-Permeable cAMP Analog: Baseline for Scientific Procurement


Dibutyryl cAMP (DBcAMP; Bucladesine) is a cell-permeable, membrane-permeant analog of adenosine 3′,5′-cyclic monophosphate (cAMP) . It is engineered with N6- and 2′-O-butyryl ester modifications to the adenine and ribose moieties, respectively, which confer enhanced lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs) relative to native cAMP [1]. This structural modification allows DBcAMP to enter intact cells and elevate intracellular cAMP levels, activating cAMP-dependent protein kinase (PKA) and other downstream effectors .

Why Generic Substitution Fails: Key Differentiators for Dibutyryl cAMP in Experimental Design


In-class substitution of DBcAMP with other cAMP analogs (e.g., 8-bromo-cAMP, 8-CPT-cAMP, Sp-5,6-DCl-cBIMPS) is not scientifically trivial. Each analog exhibits distinct membrane permeability, metabolic stability, and intrinsic potency toward PKA and PDE isozymes, which profoundly impact experimental outcomes [1]. The quantitative evidence below demonstrates that DBcAMP occupies a unique position: it provides a balanced profile of moderate lipophilicity and PDE resistance, resulting in sustained but not exaggerated intracellular cAMP elevation [2]. This profile is often optimal for studies requiring prolonged pathway activation without the confounding off-target effects or extreme potency of newer-generation analogs .

Quantitative Evidence Guide: Head-to-Head Comparison of Dibutyryl cAMP Against Closest Analogs


Membrane Permeability: DBcAMP vs. 8-Br-cAMP and 8-CPT-cAMP in C6 Glioma Cells

In a quantitative HPLC-based study, the intracellular accumulation of DBcAMP was compared directly with 8-bromo-cAMP (8-Br-cAMP) and 8-para-chlorophenylthio-cAMP (8-CPT-cAMP) in rat C6 glioma cells [1]. While the AM-ester prodrugs achieved quantitative penetration, the parent analogs displayed differential permeability. The relative intracellular accumulation (measured as area under the curve, AUC) after 60 min incubation at 100 µM was: 8-CPT-cAMP > DBcAMP > 8-Br-cAMP [1].

Cell Signaling Neuroscience Oncology

PDE Hydrolysis Resistance: DBcAMP Prevents cAMP Breakdown at 1 mM in Fat Cell Homogenates

The ability of DBcAMP to resist PDE-mediated hydrolysis was quantitatively assessed in a fat cell homogenate system [1]. In this assay, increasing concentrations of DBcAMP prevented the breakdown of radiocarbon-labeled cAMP [1]. Complete prevention of hydrolysis occurred at 1.0 mM DBcAMP, which correlated with the complete inhibition of homogenate PDE activity [1].

Metabolism Endocrinology Phosphodiesterase Inhibition

Functional Potency Ranking in GABA Receptor Modulation: CPT-cAMP > DBcAMP > 8-Br-cAMP

A direct functional comparison in brain synaptoneurosomes evaluated the ability of cAMP analogs to inhibit GABA-gated chloride flux [1]. The potency order for this PKA-dependent effect was: chlorophenylthio-cAMP (CPT-cAMP) > dibutyryl-cAMP (DBcAMP) > 8-bromo-cAMP (8-Br-cAMP) [1]. Notably, the rank order correlated with the analogs' ability to access the intravesicular compartment, underscoring the critical role of membrane permeability in functional outcomes [1].

Neuropharmacology GABA Receptor PKA Activation

Purity Profile: Defined Impurity Limits for N6-Monobutyryl-cAMP and cAMP

Commercial DBcAMP (Sigma-Aldrich D0260) is supplied with a well-characterized impurity profile . The product specification defines ≤3% N6-monobutyryl-cyclic AMP and ≤0.5% cyclic AMP and 2′-O-monobutyryl-cyclic AMP . This contrasts with less rigorously characterized sources where higher levels of the biologically active N6-monobutyryl metabolite could confound interpretation of PKA activation assays [1].

Analytical Chemistry Quality Control Procurement

Cellular Potency: EC50 of 0.2 mM for NPR-B Inhibition in FRTL-5 Thyroid Cells

In a functional cellular assay, DBcAMP exhibited a dose-dependent inhibition of natriuretic peptide receptor-B (NPR-B) activity in FRTL-5 rat thyroid cells [1]. The effect was quantified with an EC50 of 0.2 mM [1]. This potency value provides a benchmark for comparing the activity of DBcAMP in intact cell systems against other cAMP-elevating agents [1].

Endocrinology Signal Transduction Natriuretic Peptide

Anti-Inflammatory Activity: IC50 of 28.9 µM for TNF-α Inhibition in RAW264.7 Macrophages

In a functional assay measuring lipopolysaccharide (LPS)-induced TNF-α production in RAW264.7 macrophages, DBcAMP demonstrated a concentration-dependent anti-inflammatory effect with an IC50 of 28.9 µM . This value provides a quantitative benchmark for the compound's immunomodulatory potency in a widely used cell model.

Immunology Inflammation Macrophage Biology

Optimized Application Scenarios for Dibutyryl cAMP in Research and Industrial Settings


Long-Term Cell Culture Studies Requiring Sustained cAMP Pathway Activation

DBcAMP's resistance to PDE hydrolysis [1] and balanced membrane permeability [2] make it the analog of choice for chronic (e.g., 24–72 h) differentiation or signaling studies. Its sustained intracellular elevation of cAMP supports neuronal differentiation , hepatocyte function [3], and osteoblast maturation , where acute, high-amplitude cAMP spikes (as with 8-CPT-cAMP) may be counterproductive. Procurement of high-purity DBcAMP (e.g., ≥97% HPLC) ensures reproducible long-term culture outcomes.

Neuropharmacological Studies of GABAergic and Glutamatergic Signaling

The intermediate potency of DBcAMP in modulating GABA receptor function [1] positions it as a preferred tool for investigating endogenous PKA-mediated neuromodulation. Unlike the supraphysiological activation by 8-CPT-cAMP, DBcAMP elicits physiologically relevant changes in chloride flux and neuronal excitability [1]. Researchers investigating synaptic plasticity, seizure models, or chronic pain should select DBcAMP to avoid masking subtle regulatory mechanisms.

In Vitro Inflammation and Immune Cell Signaling Assays

The defined IC50 of 28.9 µM for TNF-α inhibition in RAW264.7 macrophages [1] provides a quantitative guide for anti-inflammatory studies. DBcAMP's PDE inhibitory activity [2] and PKA activation profile allow researchers to explore cAMP-dependent immunomodulation without the confounding effects of butyrate release seen with other esters [3]. Procurement of DBcAMP with a characterized impurity profile minimizes variability in cytokine readouts.

Comparative Pharmacological Profiling of cAMP Analogs

DBcAMP serves as an essential reference standard in head-to-head studies evaluating newer-generation cAMP analogs (e.g., Sp-5,6-DCl-cBIMPS) [1]. Its well-documented permeability, stability, and potency profile [2] provide a benchmark for assessing the advantages and limitations of novel compounds. Industrial R&D groups developing cAMP pathway therapeutics should include DBcAMP as a control in their screening cascades to contextualize the performance of lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibutyryl cAMP;DBcAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.